molecular formula C20H18FN5 B2644678 N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890882-12-9

N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2644678
CAS No.: 890882-12-9
M. Wt: 347.397
InChI Key: LFJNAXAWFFUDES-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and a fluorophenyl group attached to a pyrazolo[3,4-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the benzyl and ethyl groups: These groups can be introduced via alkylation reactions using benzyl halides and ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-ethyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-benzyl-N-ethyl-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor. The following sections provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈FN₅, with a molecular weight of approximately 336.37 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets. The structural characteristics are summarized in the table below:

Feature Description
Molecular Formula C₁₈H₁₈FN₅
Molecular Weight 336.37 g/mol
Functional Groups Benzyl, ethyl, 4-fluorophenyl
Class Pyrazolo[3,4-d]pyrimidine

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes. Notably, it has been identified as a potent inhibitor of mycobacterial ATP synthase, presenting a promising avenue for tuberculosis treatment . Additionally, studies have shown that this compound can inhibit phosphodiesterase enzymes, which are crucial in cellular signaling pathways .

Anticancer Potential

The anticancer properties of pyrazolo[3,4-d]pyrimidines have been explored extensively. In vitro studies suggest that this compound may induce apoptosis in cancer cells by interfering with tubulin polymerization . This mechanism is critical for cancer cell proliferation and survival.

Study on Mycobacterial ATP Synthase Inhibition

In a specific study focusing on enzyme inhibition, this compound demonstrated effective inhibition of mycobacterial ATP synthase with an IC₅₀ value indicating potent activity. The study highlighted the compound’s potential as a lead candidate for developing new antitubercular agents .

Anticancer Activity Assessment

Another investigation assessed the anticancer effects of this compound on various cancer cell lines. Results indicated that it could significantly reduce cell viability and induce G2/M phase arrest in treated cells. The compound's ability to trigger apoptosis was confirmed through flow cytometry analysis .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds. The table below summarizes key comparisons:

Compound Name Activity Unique Aspects
N-(4-chlorobenzyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineModerate ATP synthase inhibitionChlorine substituents may alter electronic properties
N-(2-fluorobenzyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineLower potency against ATP synthaseDifferent fluorine positioning affects activity
N-benzyl-N-methyl-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineSimilar enzyme inhibitionMethyl substitution may enhance solubility

Properties

IUPAC Name

N-benzyl-N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5/c1-2-25(13-15-6-4-3-5-7-15)19-18-12-24-26(20(18)23-14-22-19)17-10-8-16(21)9-11-17/h3-12,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJNAXAWFFUDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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